molecular formula C13H10ClN3O2 B11708018 N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11708018
M. Wt: 275.69 g/mol
InChI Key: WZSCOZWXTCWXQN-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazides with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an anhydrous ethanol solution with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours, then cooled to room temperature, and the resulting product is filtered and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted derivatives where the chloro group is replaced by another functional group.

Scientific Research Applications

N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its biological activity against various microorganisms.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of other complex organic molecules and materials

Mechanism of Action

The mechanism of action of N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its hydrazone moiety can interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(1-(5-chloro-2-hydroxyphenyl)ethylidene)thiophene-2-carbohydrazide

Uniqueness

N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of a chloro group and a pyridine ring. These features contribute to its distinct chemical reactivity and potential biological activity compared to other similar Schiff base hydrazones .

Properties

Molecular Formula

C13H10ClN3O2

Molecular Weight

275.69 g/mol

IUPAC Name

N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H10ClN3O2/c14-11-3-4-12(18)10(6-11)8-16-17-13(19)9-2-1-5-15-7-9/h1-8,18H,(H,17,19)/b16-8+

InChI Key

WZSCOZWXTCWXQN-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Cl)O

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=C(C=CC(=C2)Cl)O

solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.